molecular formula C9H9IO4 B1302744 2-Iodo-4,5-dimethoxybenzoic acid CAS No. 61203-48-3

2-Iodo-4,5-dimethoxybenzoic acid

Cat. No.: B1302744
CAS No.: 61203-48-3
M. Wt: 308.07 g/mol
InChI Key: HLLHFIIJEOARHX-UHFFFAOYSA-N
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Description

“2-Iodo-4,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C9H9IO4 . It has a molecular weight of 308.07 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an iodine atom and two methoxy groups attached to a benzoic acid core .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 308.07 and a molecular formula of C9H9IO4 .

Scientific Research Applications

Suzuki Cross-Coupling Reaction

2-Iodo-4,5-dimethoxybenzoic acid is utilized in the Suzuki cross-coupling reaction, a pivotal method in organic chemistry for forming carbon-carbon bonds. The reaction involves sterically hindered arylboronic esters, demonstrating the compound's efficacy in synthesizing biaryls (Chaumeil, Drian, & Signorella, 2000).

Aromatization of Tetrahydro-β-Carbolines

This compound aids in the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms. This process is integral to synthesizing marine indole alkaloids like eudistomin U, highlighting the compound's role in creating complex organic structures (Panarese & Waters, 2010).

Crystal Structure Studies

The compound's crystal structure has been analyzed, providing insights into molecular interactions and geometries. This knowledge is crucial for understanding its chemical behavior and potential applications in material science (Xue & Qin, 2009).

Synthesis of Varied Derivatives

Research has been conducted on synthesizing various derivatives of this compound. These derivatives are critical for exploring a range of chemical properties and potential applications in pharmaceuticals and material science (Kolev et al., 2013).

Radiographic Contrast Agents

While not directly related to this compound, research on triiodobenzoic acid as a contrast agent molecule in radiologic examinations provides context on the broader applications of iodinated compounds in medical imaging (Spampinato, Abid, & Matheus, 2017).

Halogen and Hydrogen Bonding in Crystal Engineering

Studies in crystal engineering involving compounds similar to this compound reveal the significance of halogen and hydrogen bonding in designing crystal structures, which has implications in pharmaceuticals and material sciences (Saha, Nangia, & Jaskólski, 2005).

Mechanism of Action

Mode of Action

It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry. This suggests that the compound may interact with its targets through bond formation, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation and organic synthesis.

Result of Action

Given its potential role in Suzuki–Miyaura cross-coupling reactions , it may induce changes in molecular structures through carbon-carbon bond formation.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Safety and Hazards

“2-Iodo-4,5-dimethoxybenzoic acid” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

2-Iodo-4,5-dimethoxybenzoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s metabolism may also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern can affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Properties

IUPAC Name

2-iodo-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLHFIIJEOARHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374321
Record name 2-iodo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61203-48-3
Record name 2-Iodo-4,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61203-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4,5-dimethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-iodo-4,5-dimethoxybenzaldehyde (1.0 g, 3.42 mmol) in CH3CN (25 mL) was added a solution of KMnO4 (0.76 g, 4.79 mmol) in water (15 mL) dropwise at 0° C. The resulting mixture was stirred at room temperature overnight. After the reaction was complete, the pH was adjusted to <7 with 1N HCl. The mixture was extracted with DCM and the organic layers combined, washed with brine, dried over sodium sulfate, and evaporated to give 2-Iodo-4,5-dimethoxybenzoic acid (0.89 g, 85%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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